molecular formula C16H21N3O B6586430 N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251710-09-4

N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B6586430
CAS RN: 1251710-09-4
M. Wt: 271.36 g/mol
InChI Key: SJDDKJGXVSAOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide are not available in the search results, related compounds have been synthesized using various methods. For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized . Another study reported the preparation of polysubstituted bispyrroles in one pot reactions upon treating 1,4-bis[(2-oxopropyl)amino]benzene with DMFDMA, and an active methylene nitrile or an active methylene ketone .

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, to identify new drugs, and to analyze the structure of DNA. Additionally, this compound has been used to study the effects of hormones and neurotransmitters on cell signaling pathways.

Mechanism of Action

Target of Action

The primary target of N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide is the Chinese hamster ovary cells used in monoclonal antibody production . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may be influencing energy metabolism within the cells.

Biochemical Pathways

The compound appears to affect the biochemical pathways related to glucose uptake and adenosine triphosphate (ATP) production . By increasing the cell-specific glucose uptake rate and the amount of intracellular ATP, the compound seems to enhance the energy metabolism of the cells, which could lead to increased monoclonal antibody production .

Pharmacokinetics

The compound’s ability to increase glucose uptake and atp production suggests that it may be readily taken up by the cells and metabolized to exert its effects .

Result of Action

The result of the compound’s action is an increase in monoclonal antibody production . The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Action Environment

The environment in which the compound exerts its action is likely to be the culture medium of the Chinese hamster ovary cells used in monoclonal antibody production

Advantages and Limitations for Lab Experiments

The use of N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide in lab experiments has several advantages. It is an inexpensive reagent that is readily available and easy to use. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in a variety of laboratory settings. However, this compound is also limited in its applications, as it is not a very potent ligand and does not bind to all proteins.

Future Directions

The use of N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide in scientific research is likely to continue to expand in the future. It could be used to study the effects of hormones and neurotransmitters on cell signaling pathways in greater detail, as well as to identify new drugs and analyze the structure of DNA. Additionally, it could be used to study the structure and function of other proteins, such as enzymes and ion channels, and to modulate their activity. Finally, it could be used to better understand the biochemical and physiological effects of this compound on cells.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide is synthesized through a nucleophilic aromatic substitution reaction between p-dimethylaminobenzonitrile and 1-pyrrolidinebutanamide. The reaction occurs in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction produces a white solid that is soluble in organic solvents, such as methanol, ethanol, and dimethylformamide.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-18(2)15-9-7-14(8-10-15)17-16(20)6-5-13-19-11-3-4-12-19/h3-4,7-12H,5-6,13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDDKJGXVSAOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.